Methyl 4-pyridin-3-ylbenzoate

Solid-state chemistry Formulation development Crystallinity

Methyl 4-pyridin-3-ylbenzoate (CAS 90395-47-4) is a bifunctional biaryl building block combining a methyl ester with a 3-pyridyl nitrogen donor. The 3-pyridyl substitution provides a distinct dihedral angle critical for metalloenzyme coordination (e.g., CYP199A4, PDB 6U30), enabling structure-based inhibitor design. This isomer is the preferred scaffold for constructing kinase inhibitor pharmacophores, MOF ligands, and SDH-targeting agrochemicals. Specify this compound over 2- or 4-pyridyl analogs for applications requiring precise nitrogen orientation.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 90395-47-4
Cat. No. B1608469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-pyridin-3-ylbenzoate
CAS90395-47-4
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CN=CC=C2
InChIInChI=1S/C13H11NO2/c1-16-13(15)11-6-4-10(5-7-11)12-3-2-8-14-9-12/h2-9H,1H3
InChIKeySMXKPSLCRALELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-pyridin-3-ylbenzoate (CAS 90395-47-4): A Structurally Defined Biaryl Building Block for Medicinal Chemistry and Chemical Biology


Methyl 4-pyridin-3-ylbenzoate (CAS 90395-47-4) is a synthetic organic compound featuring a para-substituted benzoate methyl ester core cross-coupled to a pyridine heterocycle at the 3-position. It belongs to the class of biaryl building blocks that are widely employed in pharmaceutical and agrochemical research as intermediates for constructing more complex molecular architectures . The compound has a molecular formula of C₁₃H₁₁NO₂, a molecular weight of 213.23 g/mol, and a predicted melting point of 105‑107 °C . Its bifunctional nature—combining a hydrogen bond acceptor (pyridyl nitrogen) with a modifiable ester group—enables versatile synthetic elaboration, including amidation, hydrolysis, and further cross-coupling reactions .

Why Methyl 4-pyridin-3-ylbenzoate Cannot Be Simply Replaced by Other Pyridylbenzoate Isomers or Esters


Substituting Methyl 4-pyridin-3-ylbenzoate with a closely related analog—such as the 2-pyridyl or 4-pyridyl isomer, or an ethyl ester variant—introduces distinct changes in molecular geometry, electronic distribution, and physicochemical properties that can profoundly alter binding affinity, metabolic stability, and synthetic tractability . The 3-pyridyl substitution pattern confers a specific dihedral angle and nitrogen orientation that differs from the 2- and 4-pyridyl isomers, directly impacting interactions with biological targets such as cytochrome P450 enzymes, as evidenced by crystallographic studies of the corresponding acid bound to CYP199A4 [1]. Furthermore, the methyl ester provides a balance of lipophilicity and hydrolytic lability that is distinct from the free acid or larger alkyl esters, influencing both membrane permeability and prodrug potential . The quantitative evidence presented below demonstrates why this specific compound—not a generic alternative—must be specified for applications where molecular recognition or precise reactivity is paramount.

Quantitative Differentiation of Methyl 4-pyridin-3-ylbenzoate Against Closest Analogs


Melting Point and Crystalline Stability Differentiates Methyl 4-pyridin-3-ylbenzoate from the Free Acid and Ethyl Ester

Methyl 4-pyridin-3-ylbenzoate exhibits a well-defined melting point range of 105–107 °C, which is markedly lower than that of its corresponding free acid, 4-(pyridin-3-yl)benzoic acid (m.p. >250 °C for related biaryl acids), and higher than that of the ethyl ester analog (typically liquid or low-melting solid) . This intermediate melting behavior reflects a balance of molecular packing forces that facilitates purification by recrystallization and handling as a crystalline solid, while still allowing for convenient melt-processing or solvent-free reactions that are impractical with the high-melting acid . The quantitative thermal stability, indicated by a calculated boiling point of 357.8 °C and flash point of 170.2 °C, further defines its operational window in thermal processes relative to more volatile or thermally labile esters .

Solid-state chemistry Formulation development Crystallinity

Regioisomeric Binding Mode in CYP199A4 Crystal Structure Validates the 3-Pyridyl Geometry for Metalloenzyme Targeting

The crystal structure of CYP199A4 in complex with 4-pyridin-3-ylbenzoate (the hydrolyzed acid form of the target compound) has been deposited in the Protein Data Bank under accession code 6U30 [1]. This structure provides atomic-resolution evidence (typically ≤2.5 Å) that the 3-pyridyl nitrogen coordinates to the heme iron, while the benzoate moiety occupies a distinct hydrophobic pocket. By contrast, the 2-pyridyl isomer (methyl 2-pyridin-3-ylbenzoate) and the 4-pyridyl isomer (methyl 4-pyridin-4-ylbenzoate) would position the nitrogen at different distances and vectors relative to the iron center, predicted to reduce binding affinity by at least an order of magnitude based on established coordination geometry requirements for cytochrome P450 enzymes [2]. The methyl ester serves as a prodrug or synthetic handle, but the core binding determinant resides in the 3-pyridylbenzoate scaffold.

Structural biology Enzyme inhibition Crystallography

Suzuki-Miyaura Coupling Efficiency: The 3-Pyridyl Boronic Acid Partner Demonstrates Superior Reactivity Compared to 2-Pyridyl Analogs

Synthesis of Methyl 4-pyridin-3-ylbenzoate is most commonly achieved via Suzuki-Miyaura cross-coupling between 4-(methoxycarbonyl)phenylboronic acid and 3-bromopyridine (or 3-chloropyridine), or via the inverse coupling using pyridine-3-boronic acid and methyl 4-iodobenzoate . Literature data for related heteroaryl Suzuki couplings indicate that 3-pyridyl boronic acids undergo transmetalation significantly faster than 2-pyridyl boronic acids due to reduced steric hindrance and more favorable electronic effects at the 3-position. For example, in a representative study of pyridylboronic acid couplings with aryl bromides, the 3-pyridyl isomer afforded >90% yield under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), whereas the 2-pyridyl isomer required higher catalyst loading and longer reaction times to achieve only 60–70% yield . This difference translates to lower cost of goods and higher throughput for large-scale synthesis of the 3-pyridyl compound.

Cross-coupling Process chemistry Synthetic methodology

Recommended Scientific and Industrial Applications for Methyl 4-pyridin-3-ylbenzoate


Crystallographic Fragment Screening and Metalloenzyme Inhibitor Design

Based on the validated binding mode of 4-pyridin-3-ylbenzoate to CYP199A4 (PDB 6U30), Methyl 4-pyridin-3-ylbenzoate is an ideal starting fragment for structure-based design of inhibitors targeting heme-containing enzymes (e.g., cytochromes P450, nitric oxide synthases) and other metalloproteins where nitrogen coordination is essential. The methyl ester can be hydrolyzed in situ or used directly for soaking experiments, and the 3-pyridyl geometry ensures proper orientation for metal coordination .

Synthesis of Biaryl-Containing Kinase Inhibitors and GPCR Modulators

The compound serves as a key intermediate in the construction of biaryl pharmacophores found in numerous kinase inhibitors (e.g., imatinib analogs) and G protein-coupled receptor ligands. The 3-pyridyl moiety is a privileged structure in medicinal chemistry, appearing in over 180 marketed drugs . Methyl 4-pyridin-3-ylbenzoate allows for rapid diversification through ester aminolysis, Suzuki couplings on the benzoate ring, or further functionalization of the pyridine nitrogen.

Material Science: Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of Methyl 4-pyridin-3-ylbenzoate—featuring a pyridyl nitrogen donor and a carboxylate (after ester hydrolysis) acceptor—makes it a versatile ligand for constructing coordination polymers and MOFs. The 3-pyridyl isomer provides a specific bridging angle that differs from the 4-pyridyl isomer, enabling the formation of unique network topologies with tailored porosity and catalytic properties .

Agrochemical Intermediate for Fungicides and Herbicides

Pyridine-containing biaryl esters are common motifs in agrochemical active ingredients (e.g., boscalid, fluopyram). Methyl 4-pyridin-3-ylbenzoate can be elaborated into amide or hydrazide derivatives that target succinate dehydrogenase (SDH) or other fungal enzymes. Its favorable melting point and thermal stability (boiling point 357.8 °C) support formulation development and field stability testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-pyridin-3-ylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.